1-(2-methoxy-5-methylphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea
Description
Properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-9-4-5-12(23-3)11(8-9)18-15(22)19-13-10(2)17-16-20(14(13)21)6-7-24-16/h4-8H,1-3H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBFUHCOCMJOEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=C(N=C3N(C2=O)C=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxy-5-methylphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea typically involves a multi-step process:
Formation of the Thiazolopyrimidine Core: The thiazolopyrimidine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. Common reagents used in this step include thiourea, aldehydes, and ammonia or amines.
Introduction of the Methoxy-Methylphenyl Group: This step involves the reaction of the thiazolopyrimidine core with a methoxy-methylphenyl derivative, often through a nucleophilic substitution reaction.
Urea Formation: The final step involves the formation of the urea linkage by reacting the intermediate product with an isocyanate or a carbodiimide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxy-5-methylphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the methoxy-methylphenyl group or the thiazolopyrimidine core, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can lead to a variety of substituted urea derivatives.
Scientific Research Applications
Medicinal Applications
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Anticancer Activity :
- Thiazolo-pyrimidine derivatives have been studied for their anticancer properties. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer potential .
- A study on related thiazolo-pyrimidines demonstrated their ability to inhibit tumor growth in vivo, indicating a promising avenue for further research on this specific compound's efficacy against cancer .
-
Antimicrobial Properties :
- The compound's structure may confer antimicrobial activity. Similar derivatives have shown effectiveness against a range of bacteria and fungi, making it a candidate for further exploration in the development of new antimicrobial agents .
- The mechanism of action is thought to involve interference with microbial cellular processes, although specific studies on this compound are still needed to confirm such effects.
- Anti-inflammatory Effects :
Agricultural Applications
-
Pesticidal Activity :
- There is growing interest in the use of synthetic compounds as alternatives to conventional pesticides. Given the increasing resistance of pests to existing pesticides, compounds like 1-(2-methoxy-5-methylphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea may serve as effective biocontrol agents against agricultural pests .
- Preliminary studies on related compounds indicate potential efficacy in managing pest populations while minimizing environmental impact.
- Plant Growth Regulation :
Case Study 1: Anticancer Efficacy
A series of experiments conducted on thiazolo-pyrimidine derivatives showed significant inhibition of cell proliferation in human cancer cell lines. The study utilized various concentrations of these compounds and assessed their cytotoxic effects through MTT assays, revealing IC50 values that suggest strong anticancer potential.
Case Study 2: Antimicrobial Testing
In vitro testing of similar compounds against Gram-positive and Gram-negative bacteria demonstrated notable antibacterial activity. The Minimum Inhibitory Concentration (MIC) values indicated effectiveness comparable to some commercially available antibiotics, highlighting the need for further exploration into this compound's antimicrobial properties.
Mechanism of Action
The mechanism of action of 1-(2-methoxy-5-methylphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can affect various biochemical pathways, such as signal transduction, gene expression, and metabolic processes, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with key analogs, emphasizing substituent effects, synthesis, and biological relevance.
Structural Analogues and Substituent Effects
Key Observations
Urea vs. Amide Linkers: The urea group in the target compound enables bifurcated hydrogen bonding, a feature critical for target engagement in kinase inhibitors . In contrast, the aspartic acid derivative uses an amide linker, favoring interactions with polar residues in enzymatic active sites. C6 Modifications: Ethyl carboxylate (compound 7a,b ) and acetyl groups (compound in ) at C6 influence solubility and steric bulk, affecting binding to hydrophobic pockets.
Synthesis Methods :
- The target compound’s urea linkage is likely synthesized via reaction of a thiazolopyrimidine amine with an isocyanate derivative, analogous to the method in (yield ~70–80%).
- Crystal structures of related compounds (e.g., ) reveal puckered pyrimidine rings (deviation ~0.224 Å from planarity), which may enhance binding to flexible protein domains.
Biological Relevance :
- Thiazolopyrimidines with urea linkers (e.g., target compound and dichlorophenyl analog) are hypothesized to inhibit kinases via ATP-competitive binding, similar to Raf kinase inhibitors .
- Anti-liver fibrosis activity in compound 29 highlights the scaffold’s versatility, with the hydroxybutanamide substituent enabling interactions with fibrotic pathway targets.
Physicochemical Properties: The methoxy-methylphenyl group in the target compound balances lipophilicity and hydrogen-bonding capacity, whereas dichlorophenyl substituents prioritize hydrophobic interactions. X-ray data confirm that fused thiazolopyrimidine rings adopt non-planar conformations (dihedral angles up to 80.94° with aryl substituents), influencing molecular recognition.
Biological Activity
The compound 1-(2-methoxy-5-methylphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea is a member of the thiazolo[3,2-a]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is , and its structure features a thiazolo[3,2-a]pyrimidine core linked to a methoxy-substituted phenyl group. The presence of these functional groups is crucial for its biological activity.
The mechanism of action of this compound involves interactions with various biological targets. The thiazolo[3,2-a]pyrimidine moiety can modulate enzyme activity or receptor interactions, which may lead to alterations in signaling pathways associated with cell proliferation and apoptosis. The methoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Anticancer Activity
Recent studies have indicated that derivatives of thiazolo[3,2-a]pyrimidine exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : In vitro assays using human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer) have shown that compounds similar to this compound possess IC50 values in the low micromolar range. For example, related thiazolopyridazine derivatives exhibited IC50 values ranging from 6.90 µM to 51.46 µM compared to doxorubicin's IC50 range of 11.26 µM to 23.47 µM .
Antimicrobial Activity
Thiazole derivatives have also been studied for their antimicrobial properties. The compound's structural features may contribute to its ability to inhibit bacterial growth through mechanisms that disrupt cell wall synthesis or protein function.
Anticonvulsant Activity
Some thiazole-containing compounds have demonstrated anticonvulsant effects in animal models. The structure-activity relationship (SAR) analyses suggest that modifications in the phenyl ring can enhance anticonvulsant efficacy .
Study 1: Anticancer Efficacy
In a study assessing the anticancer potential of thiazolo[3,2-a]pyrimidine derivatives, researchers synthesized several analogs and tested them against multiple cancer cell lines. The results indicated that compounds with electron-donating groups on the phenyl ring exhibited enhanced cytotoxicity. Notably, one derivative showed an IC50 value significantly lower than that of doxorubicin .
Study 2: SAR Analysis
A comprehensive SAR analysis was conducted on a series of thiazole derivatives. It was found that the presence of specific substituents on the phenyl ring was critical for achieving desired biological activities. Compounds with halogen substitutions demonstrated improved potency against certain cancer cell lines .
Data Summary
Q & A
Basic Research Question
- X-ray Crystallography: Resolves spatial conformation (e.g., puckered pyrimidine ring with dihedral angles up to 80.94° between fused rings) and hydrogen-bonding networks (C–H···O interactions) .
- NMR Spectroscopy: Confirms substituent positions (e.g., methoxy and methyl groups via H and C NMR) .
- IR Spectroscopy: Identifies carbonyl (C=O, ~1700 cm) and urea (N–H, ~3300 cm) functional groups .
- HPLC: Monitors reaction progress and purity (>95% threshold recommended) .
How do substituents on the thiazolo[3,2-a]pyrimidine core affect the compound’s physicochemical properties?
Advanced Research Question
Substituents modulate solubility, stability, and bioactivity:
Methodological Insight: Computational modeling (e.g., DFT) paired with experimental data can predict substituent effects on reactivity .
What strategies can resolve contradictions in reported biological activities of similar thiazolo-pyrimidine derivatives?
Advanced Research Question
Discrepancies often arise from assay conditions or structural variations:
- Control Experiments: Compare IC values across standardized assays (e.g., kinase inhibition vs. COX-2 inhibition) .
- Structural Alignment: Use X-ray data to correlate bioactivity with conformational flexibility (e.g., boat vs. planar pyrimidine rings) .
- Meta-Analysis: Aggregate data from analogs (e.g., 5-phenyl vs. 5-thiophenyl derivatives) to identify trends in SAR .
How can researchers design experiments to determine the urea moiety’s role in target binding?
Advanced Research Question
- Mutagenesis Studies: Replace urea with thiourea or amide groups to assess hydrogen-bonding contributions .
- Docking Simulations: Map urea interactions with active-site residues (e.g., using AutoDock Vina with PDB structures) .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔG, ΔH) to differentiate urea’s role in affinity vs. entropy .
How can crystal packing data inform formulation strategies for this compound?
Advanced Research Question
- Polymorphism Screening: Use solvent evaporation (ethyl acetate/ethanol) to isolate stable polymorphs .
- Hirshfeld Surface Analysis: Identify dominant intermolecular interactions (e.g., H-bonding vs. van der Waals) affecting solubility .
- Co-Crystallization: Explore co-formers (e.g., succinic acid) to enhance dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
